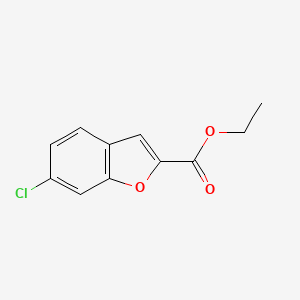

Ethyl 6-chlorobenzofuran-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-chloro-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO3/c1-2-14-11(13)10-5-7-3-4-8(12)6-9(7)15-10/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRFLUTDLJWMWEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(O1)C=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of Ethyl 6 Chlorobenzofuran 2 Carboxylate

Hydrolysis of the Ester Group to Carboxylic Acid Derivatives

The most common transformation of Ethyl 6-chlorobenzofuran-2-carboxylate involves the hydrolysis of the ethyl ester to its corresponding carboxylic acid, 6-chlorobenzofuran-2-carboxylic acid. This reaction is a fundamental step in the synthesis of many more complex benzofuran (B130515) derivatives. mdpi.com The process is typically carried out in two stages: base-mediated saponification followed by acidification. libretexts.org

Base-Mediated Hydrolysis Conditions

The hydrolysis is achieved through saponification, where the ester is treated with a strong base. libretexts.orglibretexts.org This reaction is an example of a base-catalyzed acyl-oxygen fission, bimolecular (BAc2) mechanism. epa.gov The hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This process is generally irreversible and proceeds to completion, yielding an alcohol (ethanol) and the carboxylate salt of the acid. libretexts.orglibretexts.org

Commonly employed bases include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic solvent system. mdpi.comnih.gov The reaction is often heated to ensure completion. The choice of solvent and base can be adapted depending on the substrate's solubility and reactivity.

| Base | Solvent | Conditions | Product |

|---|---|---|---|

| Sodium Hydroxide (NaOH) | Ethanol (B145695)/Water | Heating/Reflux | Sodium 6-chlorobenzofuran-2-carboxylate |

| Potassium Hydroxide (KOH) | Methanol/Water | Heating/Reflux | Potassium 6-chlorobenzofuran-2-carboxylate |

| Lithium Hydroxide (LiOH) | Tetrahydrofuran/Water | Stirring at elevated temperature (e.g., 37 °C) | Lithium 6-chlorobenzofuran-2-carboxylate |

Acidification for Free Carboxylic Acid Formation

Following the base-mediated hydrolysis, the resulting reaction mixture contains the water-soluble carboxylate salt (e.g., sodium 6-chlorobenzofuran-2-carboxylate). To obtain the free 6-chlorobenzofuran-2-carboxylic acid, the mixture is cooled and then neutralized with a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). nih.gov The addition of acid protonates the carboxylate anion, causing the free carboxylic acid to precipitate out of the aqueous solution, from which it can be isolated by filtration.

Transformation to Carbohydrazide (B1668358) Derivatives

Another significant derivatization of this compound is its conversion to 6-chlorobenzofuran-2-carbohydrazide. This transformation is a key step in synthesizing various heterocyclic compounds with potential pharmacological activities, such as 1,3,4-oxadiazoles and 1,2,4-triazoles. researchgate.net

The reaction is typically accomplished by heating the ethyl ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), often using an alcohol like ethanol as a solvent. researchgate.net In this nucleophilic acyl substitution reaction, the amino group of hydrazine attacks the ester's carbonyl carbon, leading to the displacement of the ethoxy group and the formation of the stable carbohydrazide derivative. This method is a direct and efficient route for preparing the hydrazide intermediate, which serves as a building block for further synthesis. ump.edu.my

Further Functionalization of the Benzofuran Core

Beyond modifications to the ester group, the benzofuran core itself can undergo further functionalization, though its reactivity is influenced by the existing substituents.

Nucleophilic Substitution Reactions

The chlorine atom at the C6 position of the benzene (B151609) ring is a potential site for nucleophilic aromatic substitution (SNAr). However, such reactions are generally challenging on this substrate under standard conditions. libretexts.org The SNAr mechanism requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group (the chlorine atom). libretexts.orgyoutube.com These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. youtube.com

In this compound, the necessary activation is absent. The ethyl carboxylate group at C2 is in a meta-like position relative to the C6 chlorine and is not effective at stabilizing the intermediate. Furthermore, the fused furan (B31954) ring's oxygen atom has an electron-donating effect, which deactivates the ring toward nucleophilic attack. Consequently, direct displacement of the C6-chloro group by common nucleophiles is not a favorable reaction pathway. Studies on analogous systems like 4,6-dichloro-5-nitrobenzofuroxan show that even with a strongly activating nitro group, nucleophilic substitution occurs selectively at the C4 position, leaving the C6 chlorine intact, which further suggests the low reactivity of the C6 position. mdpi.com

Electrophilic Aromatic Substitution on the Chlorobenzofuran Ring

Electrophilic aromatic substitution (EAS) provides a viable route for further functionalizing the benzofuran core. The position of substitution is dictated by the combined directing effects of the substituents already present on the ring system. libretexts.org

The key directing groups in this compound are:

The Furan Oxygen : This is an activating, ortho-, para-director, directing incoming electrophiles to the C7 and C3 positions of the benzofuran ring. organicchemistrytutor.com

The C6-Chloro Group : This is a deactivating, ortho-, para-director. libretexts.org It directs electrophiles to the C5 and C7 positions.

The C2-Ethyl Carboxylate Group : This is a deactivating group that reduces the reactivity of the furan ring, making the benzene portion of the molecule the more probable site for electrophilic attack.

Considering these effects, the most likely positions for electrophilic attack are the C7, C5, and C4 positions on the benzene ring.

C7 Position : This position is strongly favored as it is activated and directed by both the furan oxygen (para-position) and the chloro group (ortho-position).

C5 Position : This position is directed by the chloro group (ortho-position).

C4 Position : This position is directed by the furan oxygen (ortho-position).

Therefore, electrophilic reactions such as nitration, halogenation, or Friedel-Crafts reactions are predicted to occur preferentially at the C7 position, with potential for substitution at C5 and C4 depending on the specific reaction conditions and the electrophile used. For instance, bromination of a similarly substituted benzofuran has been shown to occur on the aromatic ring at a position dictated by the existing activating groups. nih.gov

Coupling Reactions for Extended Conjugated Systems

The chloro-substituent at the 6-position of the benzofuran ring serves as a functional handle for palladium-catalyzed cross-coupling reactions. These reactions are instrumental in forming new carbon-carbon bonds, thereby extending the π-conjugated system of the molecule. Such extensions are crucial for modulating the electronic and photophysical properties of the benzofuran core, which is a common scaffold in materials science and medicinal chemistry. Key methodologies include the Suzuki-Miyaura, Heck, and Sonogashira couplings.

Suzuki-Miyaura Coupling: This reaction is a powerful method for creating biaryl structures by coupling an organohalide with an organoboron compound. nih.govnih.gov In the context of this compound, the 6-chloro position can react with various aryl- or heteroarylboronic acids in the presence of a palladium catalyst and a base. mdpi.com This reaction facilitates the synthesis of a diverse library of 6-arylbenzofuran derivatives. The choice of catalyst, ligands, base, and solvent system is critical for achieving high yields. researchgate.netresearchgate.net For instance, microwave-assisted Suzuki-Miyaura couplings on similar bromobenzofuran substrates have proven to be highly efficient. researchgate.net

| Arylboronic Acid Partner | Palladium Catalyst | Base | Solvent | Typical Yield | Reference |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | Good to Excellent | mdpi.com |

| 4-Chlorophenylboronic acid | 2-quinolinealdoxime-Pd(II)-complex | Cs₂CO₃ | Toluene | >95% | researchgate.netresearchgate.net |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | Good | mdpi.com |

| Thiophen-2-ylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | Good to Excellent | nih.gov |

Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. nih.govlibretexts.org this compound can be coupled with various alkenes, such as styrenes or acrylates, at the 6-position. This reaction introduces a vinylene bridge, effectively extending the conjugated path and influencing the molecule's absorption and emission spectra.

Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling is employed. This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. researchgate.netrsc.org The reaction of this compound with terminal alkynes yields 6-alkynylbenzofuran derivatives, which are valuable intermediates for synthesizing more complex conjugated systems and heterocyclic compounds. rsc.orgresearchgate.net

Derivatization for Analytical Applications

For analytical purposes, particularly in biomedical and environmental analysis, it is often necessary to derivatize a target molecule to enhance its detectability or improve its chromatographic behavior. ddtjournal.com In the case of this compound, the ethyl ester is first hydrolyzed to its corresponding carboxylic acid, 6-chlorobenzofuran-2-carboxylic acid. nist.gov The resulting carboxyl group is then targeted for derivatization.

Labeling Reagents for Carboxylic Acids

Labeling involves attaching a tag to the molecule that imparts a readily detectable property, such as fluorescence or a specific mass signature for mass spectrometry (MS). Chemical derivatization is a common strategy to improve the sensitivity and selectivity of analytical methods for carboxylic acids in techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS). researchgate.netthermofisher.com

The carboxylic acid group of 6-chlorobenzofuran-2-carboxylic acid can be activated (e.g., using a carbodiimide) and then reacted with an amine- or alcohol-containing labeling reagent. Benzofurazan-based reagents are particularly effective for LC-MS/MS analysis because they contain a chargeable moiety that enhances ionization efficiency in electrospray ionization (ESI) and a structure that produces specific fragment ions upon collision-induced dissociation. ddtjournal.comnih.govresearchgate.net

For example, reagents like DAABD-AE (4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole) react with carboxylic acids to form stable amide bonds. nih.gov The resulting derivative is not only fluorescent but also contains a tertiary amine that is readily protonated, leading to a strong signal in positive-ion ESI-MS.

| Reagent Class | Example Reagent | Tag Type | Primary Analytical Technique | Reference |

|---|---|---|---|---|

| Benzofurazans | DAABD-AE | Fluorescent & MS-active | HPLC-Fluorescence, LC-ESI-MS/MS | nih.gov |

| Fluorescent Alkyl Halides | 5-(Bromomethyl)fluorescein | Fluorescent | HPLC-Fluorescence | thermofisher.com |

| Chloroformates | Ethyl Chloroformate (ECF) | Improves Volatility | Gas Chromatography-Mass Spectrometry (GC-MS) | researchgate.net |

| Silylating Agents | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Improves Volatility | GC-MS | colostate.edu |

Isotope-Coded Derivatization

Isotope-coded derivatization is a sophisticated technique used for accurate quantification in mass spectrometry. researchgate.net This method involves a pair of reagents that are chemically identical but isotopically distinct (e.g., one contains hydrogen, ¹²C, and ¹⁴N, while the other contains deuterium, ¹³C, or ¹⁵N).

The analytical sample is derivatized with the "light" reagent, while a known quantity of an internal standard is derivatized with the "heavy" reagent. The two are then mixed and analyzed by MS. Because they are chemically identical, they co-elute during chromatography and have the same ionization efficiency. However, they appear as a pair of peaks in the mass spectrum with a defined mass difference. The ratio of the peak intensities allows for precise and accurate quantification, correcting for variations in sample preparation and instrument response. researchgate.net

A relevant example is the synthesis of an isotope-labeled benzofurazan (B1196253) reagent, such as a deuterated version (d6) of 7-(N,N-dimethylaminosulfonyl)-4-(aminoethyl)piperazino-2,1,3-benzoxadiazole. researchgate.net When used in conjunction with its non-deuterated counterpart, this reagent pair enables robust quantification of carboxylic acids, such as 6-chlorobenzofuran-2-carboxylic acid, in complex biological matrices. researchgate.net

Computational and Theoretical Investigations of Benzofuran 2 Carboxylate Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules. By using functionals like B3LYP, it offers a balance between computational cost and accuracy, making it suitable for studying complex organic molecules such as benzofuran (B130515) derivatives. nih.govnih.gov

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometric optimization. This process finds the minimum energy conformation on the potential energy surface. For Ethyl 6-chlorobenzofuran-2-carboxylate, which lacks any elements of symmetry, the resulting optimized structure belongs to the C1 point group. DFT calculations, often performed using a basis set such as 6-31G(d,p), can predict bond lengths, bond angles, and dihedral angles for the molecule in its ground state, typically modeled in the gas phase to represent an isolated molecule. researchgate.netaip.org

Studies on the closely related 1-benzofuran-2-carboxylic acid show that the calculated geometric parameters are in good agreement with experimental data obtained from X-ray diffraction, validating the accuracy of the theoretical method. researchgate.net The benzofuran core of such molecules is generally found to be planar. researchgate.net

Table 1: Selected Optimized Geometrical Parameters for a Benzofuran-2-Carboxylate Core (Calculated for 1-Benzofuran-2-carboxylic acid)

| Parameter | Bond | Calculated Value (Å) |

|---|---|---|

| Bond Length | C=O | 1.213 |

| Bond Length | C-O (Carboxyl) | 1.358 |

| Bond Length | C-O (Furan) | 1.375 |

| Bond Length | C-C (Benzene Ring) | 1.38 - 1.41 |

Data sourced from studies on 1-benzofuran-2-carboxylic acid, which serves as a structural analogue. researchgate.net

Following geometric optimization, frequency calculations are performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the vibrational spectrum. This theoretical spectrum can be correlated with experimental Fourier-transform infrared (FT-IR) spectroscopy results. Theoretical vibrational frequencies are often scaled by a factor (e.g., 0.9608) to correct for anharmonicity and limitations of the computational method. orientjchem.org

For the parent compound, 1-benzofuran-2-carboxylic acid, DFT calculations have successfully assigned the key vibrational modes. researchgate.net Similar correlations are expected for this compound, with characteristic peaks corresponding to the C=O stretch of the ester, the C-O-C asymmetric and symmetric stretches of the furan (B31954) ring and ester group, and the vibrations of the substituted benzene (B151609) ring.

Table 2: Correlation of Key Vibrational Frequencies for a Benzofuran-2-Carboxylate System

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| C=O Stretch | 1720 | 1715 | Carbonyl group of the carboxylate |

| C-O Stretch | 1295 | 1298 | Carboxylate C-O group |

| C-O-C Asymmetric Stretch | 1250 | 1255 | Furan ring ether linkage |

| Aromatic C-H Stretch | 3050-3100 | 3060-3110 | Benzene ring C-H bonds |

Frequencies are based on data for 1-benzofuran-2-carboxylic acid. researchgate.net

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding the electronic properties and chemical reactivity of a molecule. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net

A molecule with a small HOMO-LUMO gap is generally more polarizable, has higher chemical reactivity, lower kinetic stability, and is more likely to exhibit significant nonlinear optical properties due to the ease of intramolecular charge transfer. physchemres.org In benzofuran systems, the HOMO is typically distributed over the entire benzofuran ring system, while the LUMO is often localized on the carboxylate group and the furan ring. For 1-benzofuran-2-carboxylic acid, the calculated energy gap is 4.735 eV, indicating high stability. researchgate.net

Table 3: Frontier Molecular Orbital Energies and Energy Gap

| Parameter | Value (eV) |

|---|---|

| E (HOMO) | -6.367 |

| E (LUMO) | -1.632 |

| Energy Gap (ΔE) | 4.735 |

Values are based on DFT calculations for 1-benzofuran-2-carboxylic acid. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. researchgate.net It helps predict how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. rsc.org The MEP map uses a color scale where red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), and blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov

For a molecule like this compound, the MEP map would show the most negative potential (red/yellow) concentrated around the electronegative oxygen atoms of the carbonyl group and the furan ring. researchgate.net These areas represent the most likely sites for interaction with electrophiles. Conversely, the most positive potential (blue) would be located around the hydrogen atoms of the aromatic ring and the ethyl group. researchgate.netresearchgate.net

Chemical Reactivity Descriptors

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity and stability. mdpi.com These descriptors are calculated using DFT results and help in predicting the chemical behavior of the molecule. researchgate.net

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Global Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2). A larger value indicates higher stability.

Global Softness (ζ): The reciprocal of hardness (ζ = 1 / η). Soft molecules are more reactive.

Chemical Potential (µ): The escaping tendency of electrons (µ = -(I + A) / 2).

Table 4: Calculated Global Reactivity Descriptors

| Descriptor | Formula | Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.367 |

| Electron Affinity (A) | -ELUMO | 1.632 |

| Global Hardness (η) | (I - A) / 2 | 2.367 |

| Global Softness (ζ) | 1 / η | 0.422 |

| Chemical Potential (µ) | -(I + A) / 2 | -3.999 |

Values calculated from the FMO energies of 1-benzofuran-2-carboxylic acid. researchgate.net

Non-Linear Optical (NLO) Properties

Organic molecules with extensive π-conjugated systems and significant intramolecular charge transfer (ICT) characteristics are of great interest for applications in nonlinear optics (NLO), which are crucial for technologies like optical switching and data storage. nih.govnih.govjhuapl.edu Benzofuran derivatives have been identified as promising candidates for NLO materials. physchemres.orgresearchgate.net

The NLO response of a molecule is related to its ability to alter its dipole moment under an applied electric field, a property quantified by polarizability (α) and hyperpolarizabilities (β, γ). A large first-order hyperpolarizability (β) is a key requirement for second-order NLO materials. This property is enhanced in molecules that have electron-donating and electron-withdrawing groups connected by a π-conjugated bridge, as this facilitates charge transfer upon electronic excitation. physchemres.org

Molecular Docking Analysis for Understanding Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and medicinal chemistry for understanding the interactions between a ligand, such as a benzofuran-2-carboxylate derivative, and its protein target at the molecular level. The insights gained from molecular docking studies can guide the design of more potent and selective inhibitors for various therapeutic targets.

While specific molecular docking studies on this compound are not extensively available in the public domain, the broader class of benzofuran derivatives has been the subject of numerous computational investigations against a range of biological targets. These studies provide valuable insights into the potential ligand-protein interactions that this compound might exhibit.

General Principles of Benzofuran-Protein Interactions:

Research on various benzofuran derivatives has shown that their binding to protein active sites is typically governed by a combination of hydrogen bonds, hydrophobic interactions, and sometimes halogen bonds, depending on the substitution pattern. The benzofuran scaffold itself, being a bicyclic aromatic system, is prone to engaging in π-π stacking and hydrophobic interactions with aromatic amino acid residues like tryptophan, tyrosine, and phenylalanine within the protein's binding pocket.

The ester group at the 2-position, as seen in this compound, can act as a hydrogen bond acceptor. The chlorine atom at the 6-position can participate in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity and specificity.

Representative Research Findings from Related Benzofuran Systems:

To illustrate the utility of molecular docking in this chemical class, findings from studies on structurally related benzofuran derivatives are presented below. These examples highlight the common interaction patterns and binding affinities observed for this scaffold against various protein targets.

One area of significant research has been the investigation of benzofuran derivatives as potential anticancer agents. For instance, novel benzofuran-thiazole hybrids have been synthesized and evaluated for their cytotoxic effects. Molecular docking studies on these compounds against matrix metalloproteinase-2 (MMP-2), a protein implicated in tumor metastasis, revealed key binding interactions that contribute to their inhibitory activity.

In another study, a series of 2-phenyl-benzofuran-3-carboxamide derivatives were identified as potent inhibitors of Sortase A (SrtA), a bacterial enzyme crucial for virulence. nih.gov Molecular docking simulations showed that these compounds bind to the active site of SrtA, forming hydrogen bonds with key residues such as Cys184, Trp194, and Arg197. nih.gov The benzofuran core and the carboxamide moiety were found to be essential for this interaction. nih.gov

Furthermore, computational analyses of benzofuran-2-carboxylic acids as potential inhibitors of Pim-1 kinase, a protein overexpressed in various cancers, have demonstrated that these molecules can fit into the ATP-binding pocket of the enzyme. nih.gov The carboxylate group typically forms crucial hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors. nih.gov

Illustrative Data from Molecular Docking of Benzofuran Derivatives:

The following tables provide a generalized representation of the types of data generated from molecular docking studies of benzofuran derivatives against hypothetical protein targets, based on published research on similar compounds.

Table 1: Representative Binding Affinities and Interactions of Benzofuran Derivatives with a Hypothetical Kinase Target

| Compound Class | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predominant Interaction Types |

| Benzofuran-2-carboxylic acids | -7.5 to -9.0 | Lys67, Glu81, Leu120 | Hydrogen bonding, Hydrophobic interactions |

| 2-Arylbenzofurans | -8.0 to -9.5 | Phe180, Tyr181, Val189 | π-π stacking, Hydrophobic interactions |

| 6-Halogenated benzofurans | -8.2 to -9.8 | Asp182, Met119 | Halogen bonding, Hydrophobic interactions |

Table 2: Common Amino Acid Residues Involved in Benzofuran Derivative Binding

| Interacting Amino Acid | Type | Common Interaction with Benzofuran Scaffold |

| Arginine (Arg) | Basic, Charged | Hydrogen bonding, Salt bridge |

| Aspartic Acid (Asp) | Acidic, Charged | Hydrogen bonding |

| Phenylalanine (Phe) | Aromatic, Hydrophobic | π-π stacking, Hydrophobic interactions |

| Tyrosine (Tyr) | Aromatic, Polar | Hydrogen bonding, π-π stacking |

| Tryptophan (Trp) | Aromatic, Hydrophobic | π-π stacking, Hydrophobic interactions |

| Leucine (Leu) | Aliphatic, Hydrophobic | Hydrophobic interactions |

| Valine (Val) | Aliphatic, Hydrophobic | Hydrophobic interactions |

| Cysteine (Cys) | Polar | Hydrogen bonding, Covalent bonding (in some cases) |

These generalized data underscore the importance of specific functional groups and their placement on the benzofuran ring in determining the binding mode and affinity for a given protein target. For this compound, it can be hypothesized that the ethyl ester group would likely engage in hydrogen bonding, while the 6-chloro substituent could form favorable halogen bonds, and the benzofuran core would contribute to hydrophobic and aromatic interactions within a suitable protein active site.

Applications in Advanced Organic Synthesis

Precursor for Novel Heterocyclic Compounds

The ester functional group and the benzofuran (B130515) nucleus of Ethyl 6-chlorobenzofuran-2-carboxylate are key to its utility as a precursor. The ester can be readily converted into other functional groups such as hydrazides, carboxylic acids, or amides, which then serve as handles for cyclization reactions to form new heterocyclic rings.

Synthesis of Benzofuran-Tethered Triazolylcarbazoles

This compound serves as a foundational material for synthesizing complex hybrid molecules like benzofuran-tethered triazolylcarbazoles. The synthetic route typically begins with the conversion of the ethyl ester to a carbohydrazide (B1668358). This intermediate is then cyclized to form a 1,2,4-triazole (B32235) ring bearing a thiol group. Subsequent S-alkylation of the triazole with an appropriate carbazole-containing electrophile, such as 2-bromo-N-(9-ethyl-9H-carbazol-3-yl)acetamide, yields the final benzofuran-tethered triazolylcarbazole products. researchgate.net These multi-step syntheses demonstrate the utility of the benzofuran-2-carboxylate scaffold in building elaborate molecules with potential applications in medicinal chemistry. researchgate.net

Formation of 1,2,4-Triazoles and 1,3,4-Oxadiazoles

The transformation of this compound into 1,2,4-triazoles and 1,3,4-oxadiazoles is a well-established strategy for generating new heterocyclic entities. researchgate.net The common gateway to both ring systems is the corresponding 6-chlorobenzofuran-2-carbohydrazide, obtained by reacting the parent ethyl ester with hydrazine (B178648) hydrate (B1144303). asianpubs.orgutar.edu.my

1,3,4-Oxadiazoles: To form the 1,3,4-oxadiazole (B1194373) ring, the carbohydrazide can be treated with various reagents. A common method involves reaction with an aromatic carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to yield 2,5-disubstituted 1,3,4-oxadiazoles. utar.edu.mynih.gov Alternatively, reaction with carbon disulfide in a basic medium followed by acidification leads to the formation of 5-(6-chlorobenzofuran-2-yl)-1,3,4-oxadiazole-2-thiol. jchemrev.com

1,2,4-Triazoles: The synthesis of 1,2,4-triazoles from the carbohydrazide intermediate can be achieved through several pathways. Reaction with isothiocyanates produces a thiosemicarbazide (B42300) derivative, which can be cyclized under basic conditions to afford a 1,2,4-triazol-3-thione. Another approach involves the condensation with various reagents that provide the necessary carbon and nitrogen atoms to complete the triazole ring. chemmethod.comnih.govisres.org

| Target Heterocycle | Key Intermediate | Common Reagents |

| 1,3,4-Oxadiazole | 6-Chlorobenzofuran-2-carbohydrazide | Aromatic acids with POCl₃; Carbon disulfide (CS₂) |

| 1,2,4-Triazole | 6-Chlorobenzofuran-2-carbohydrazide | Isothiocyanates; Formic acid |

Construction of 2-(Benzofuran-2-yl)quinoline Derivatives

This compound is an effective precursor for the synthesis of quinoline (B57606) derivatives, where the benzofuran moiety is attached at the 2-position of the quinoline ring. A prevalent method involves transforming the ethyl ester into a more reactive intermediate suitable for quinoline synthesis. For instance, the ester can be converted to a 2-acetylbenzofuran (B162037) derivative, which can then undergo a Friedländer annulation. This reaction involves the condensation of the o-aminoaryl ketone (or aldehyde) with a compound containing a reactive methylene (B1212753) group, such as the 2-acetyl-6-chlorobenzofuran, in the presence of a catalyst to construct the quinoline core. beilstein-journals.orgnih.govnih.gov

A more direct, one-pot procedure has also been developed. This involves the reaction of an ethyl 2-chloromethylquinoline-3-carboxylate with a substituted salicylaldehyde (B1680747) (which can be derived from the benzofuran scaffold). The reaction proceeds through an initial Williamson ether synthesis, followed by ester hydrolysis and an intramolecular cyclization to furnish the desired 2-(benzofuran-2-yl)quinoline-3-carboxylic acid derivatives in good yields. beilstein-journals.orgresearchgate.netresearchgate.net

Role in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. derpharmachemica.comnih.gov Derivatives of this compound, particularly the corresponding aldehyde (6-chlorobenzofuran-2-carbaldehyde), are valuable substrates in MCRs.

For example, these aldehydes can participate in reactions like the Povarov reaction to synthesize tetrahydroquinolines or the Biginelli reaction to create dihydropyrimidinones, integrating the benzofuran scaffold into these medicinally relevant structures. nih.gov The ability to use benzofuran derivatives in MCRs allows for the rapid generation of complex molecules from simple precursors in a time- and resource-efficient manner. derpharmachemica.comnih.gov

Diversity-Oriented Synthesis of Benzofuran Libraries

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules, which can be screened for biological activity. This compound is an ideal starting point for DOS due to the multiple reactive sites on the molecule. nih.govresearchgate.net The ester can be converted into a variety of amides by reacting it with a library of different amines. mdpi.com

Furthermore, the benzofuran ring itself can be functionalized. For example, C-H activation and arylation at the C3 position can introduce a wide range of aryl or heteroaryl substituents. mdpi.com By combining modifications at both the C2 ester/amide position and the C3 position, a large and diverse library of benzofuran-based compounds can be systematically generated from a single, common starting material. nih.govnih.gov This approach is highly valuable in medicinal chemistry for the discovery of new lead compounds. researchgate.net

| Synthetic Strategy | Target Modification Site | Potential Reagents/Reactions | Resulting Diversity |

| Amide Formation | C2-Ester Group | Library of primary & secondary amines | Diverse amide functionalities |

| C-H Arylation | C3-Position of Benzofuran Ring | Library of aryl iodides, Palladium catalysis | Diverse aryl/heteroaryl substituents |

Intermediate in Natural Product Total Synthesis

The benzofuran scaffold is a core structural motif in numerous biologically active natural products. rsc.orgrsc.org Consequently, functionalized benzofurans like this compound are valuable intermediates in the total synthesis of these complex molecules. Synthetic chemists often employ such intermediates to introduce the benzofuran core early in a synthetic sequence, later elaborating the structure to reach the final natural product target.

The strategic placement of the chloro and ester groups on the benzofuran ring allows for selective chemical manipulations. The ester group can be reduced, hydrolyzed, or converted into other functionalities, while the chloro group can participate in cross-coupling reactions to build more complex carbon skeletons. These features make it a useful building block for constructing portions of larger, more intricate natural products that feature a substituted benzofuran unit. rsc.org

Advanced Structural Characterization Techniques for Benzofuran 2 Carboxylates

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

¹H NMR Spectroscopy is used to identify the hydrogen atoms in the molecule. For the benzofuran (B130515) core of a 6-chloro substituted derivative, one would expect to see signals in the aromatic region (typically δ 7.0-8.0 ppm). The single proton on the furan (B31954) ring (at C3) would likely appear as a singlet. The protons on the benzene (B151609) ring would exhibit a specific splitting pattern (e.g., a doublet, a doublet of doublets) based on their positions relative to the chlorine atom. The ethyl group of the ester would present as a characteristic quartet and a triplet in the upfield region (δ 4.0-4.5 ppm and δ 1.0-1.5 ppm, respectively).

¹³C NMR Spectroscopy provides information about the carbon skeleton. The spectrum would show distinct signals for each unique carbon atom. Key resonances would include the carbonyl carbon of the ester (δ 160-165 ppm), carbons of the benzofuran rings (δ 110-155 ppm), and the two carbons of the ethyl group (around δ 60 ppm and δ 14 ppm). The carbon atom attached to the chlorine (C6) would have its chemical shift influenced by the halogen's electronegativity.

The following table presents the NMR data for the analogous compound, Ethyl 3-amino-6-chlorobenzofuran-2-carboxylate, recorded in CDCl₃. mdpi.com

| ¹H NMR Data (400 MHz, CDCl₃) | ¹³C NMR Data (100 MHz, CDCl₃) |

| Chemical Shift (δ) ppm | Assignment |

| 7.47 (d, J = 8.8 Hz, 2H) | Aromatic H |

| 7.24 (dd, J = 2.0, 8.4 Hz, 1H) | Aromatic H |

| 4.97 (s, 2H) | -NH₂ |

| 4.44 (q, J = 7.2 Hz, 2H) | -OCH₂CH₃ |

| 1.44 (t, J = 7.2 Hz, 3H) | -OCH₂CH₃ |

Mass Spectrometry (MS, FT-HRMS, ESI)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS), often coupled with techniques like Electrospray Ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous determination of a molecule's elemental formula.

For Ethyl 6-chlorobenzofuran-2-carboxylate (C₁₁H₉ClO₃), the exact mass can be calculated. ESI is a soft ionization technique that typically results in the observation of the protonated molecule [M+H]⁺. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key diagnostic feature in the mass spectrum, showing two major peaks separated by two mass units.

Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further confirm the structure. Common fragmentation pathways for benzofuran derivatives involve the loss of small molecules like CO and CO₂ or cleavage of the ester group. researchgate.net

High-resolution data for the related compound Ethyl 3-amino-6-chlorobenzofuran-2-carboxylate confirms its elemental composition. mdpi.com

| Technique | Ion | Calculated Mass | Found Mass |

| FT-HRMS (ESI) | [C₁₁H₁₀ClNO₃ + H]⁺ | 241.0320 | 241.0320 |

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show several characteristic absorption bands.

The most prominent peak would be the carbonyl (C=O) stretch of the ester group, which is typically strong and sharp. spectroscopyonline.com The C-O stretching vibrations of the ester and the furan ring would also be present. Aromatic C-H stretching and bending vibrations, as well as C=C stretching bands from the benzene and furan rings, would appear in their respective regions. Finally, a band corresponding to the C-Cl stretch would confirm the presence of the chlorine substituent.

The table below outlines the expected characteristic FT-IR absorption bands for this compound based on general spectroscopic data for esters and benzofurans. spectroscopyonline.comresearchgate.net

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch (-CH₂, -CH₃) | 3000 - 2850 | Medium |

| Ester C=O Stretch | 1725 - 1705 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| Ester C-O Stretch | 1300 - 1100 | Strong |

| C-Cl Stretch | 800 - 600 | Medium-Strong |

X-ray Crystallography (for precise structural elucidation)

While the crystal structure for this compound has not been reported, the structure of a closely related halogenated analogue, Ethyl 5-bromobenzofuran-2-carboxylate, provides a reliable model. nih.gov The study reveals that the benzofuran fused-ring system is nearly planar. nih.gov The ethyl carboxylate group is slightly twisted out of the plane of the benzofuran ring. nih.gov The crystal packing is stabilized by weak intermolecular interactions, including C-H···O hydrogen bonds and π–π stacking between adjacent benzofuran rings. nih.gov A similar arrangement would be anticipated for the 6-chloro derivative.

The crystallographic data for Ethyl 5-bromobenzofuran-2-carboxylate is summarized below. nih.gov

| Parameter | Value |

| Formula | C₁₁H₉BrO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.8869 (3) |

| b (Å) | 23.780 (2) |

| c (Å) | 11.0820 (7) |

| β (°) | 96.905 (8) |

| Volume (ų) | 1016.89 (13) |

| Z | 4 |

Other Advanced Diffraction and Spectroscopic Methods

Beyond the primary techniques, other advanced methods can provide further structural insights.

Powder X-ray Diffraction (PXRD) is a valuable tool, especially when suitable single crystals for X-ray crystallography cannot be obtained. mdpi.com It is used to identify crystalline phases, assess sample purity, and, with advanced algorithms, can even be used to solve crystal structures from powder data. mdpi.com For a compound like this compound, PXRD would provide a characteristic diffraction pattern that can serve as a fingerprint for identifying the solid-state form.

Computational Chemistry , particularly Density Functional Theory (DFT), is often used in conjunction with experimental spectroscopic data. DFT calculations can predict NMR chemical shifts, vibrational frequencies (FT-IR), and other molecular properties. researchgate.netnih.gov Comparing the calculated spectra with experimental data helps to validate the proposed structure and can aid in the detailed assignment of spectral peaks. These in silico investigations provide a deeper understanding of the local electronic structure of the molecule.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Ethyl 6-chlorobenzofuran-2-carboxylate, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multistep reactions, such as cyclization of substituted salicylaldehydes or coupling reactions using halogenated precursors. For example, ultrasound-assisted reactions with phase-transfer catalysts (e.g., PEG-400) in acetonitrile under reflux can improve yields (e.g., 85–92%) by enhancing reaction kinetics . Key parameters include temperature control (70–90°C), solvent polarity, and stoichiometric ratios of reagents like K₂CO₃. Monitoring via thin-layer chromatography (TLC) ensures intermediate purity .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

- Methodology :

- ¹H/¹³C NMR : Assign peaks to aromatic protons (δ 6.8–7.5 ppm), ester carbonyl (δ ~165 ppm), and chlorine-substituted carbons (δ ~125 ppm). Discrepancies in splitting patterns may indicate stereochemical anomalies .

- IR Spectroscopy : Confirm ester C=O stretches (~1720 cm⁻¹) and benzofuran C-O-C vibrations (~1250 cm⁻¹) .

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 254.03 for C₁₁H₉ClO₃) .

Q. How do substituents (e.g., chlorine at position 6) influence the compound’s reactivity in further functionalization?

- Methodology : The electron-withdrawing chlorine group enhances electrophilic substitution at adjacent positions. For instance, bromination at position 5 occurs selectively under mild conditions (e.g., NBS in DCM), while ester hydrolysis requires harsher bases (e.g., NaOH/EtOH reflux) due to steric hindrance . Comparative studies with non-halogenated analogs show a 30–40% slower reaction rate in nucleophilic acyl substitutions .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in molecular geometry predictions for this compound derivatives?

- Methodology : Use SHELXL for refinement against high-resolution X-ray data. For example, torsional angles between the benzofuran ring and ester group may deviate from DFT-optimized geometries by 5–10°, requiring manual adjustment of displacement parameters (Uᵢⱼ) . ORTEP-3 visualizations help identify puckering distortions in fused rings, quantified via Cremer-Pople parameters (e.g., total puckering amplitude Q = 0.25 Å for nonplanar conformers) .

Q. What strategies mitigate by-product formation during large-scale synthesis of this compound?

- Methodology :

- By-Product Analysis : GC-MS identifies common impurities like dechlorinated analogs (from reductive side reactions) or dimerized products (via radical coupling) .

- Process Optimization : Use flow chemistry with controlled residence times (<10 min) to suppress side reactions. Catalytic additives (e.g., TEMPO) reduce radical-mediated dimerization by 70% .

Q. How do solvent effects impact the compound’s stability in long-term storage for biological assays?

- Methodology : Accelerated stability studies (40°C/75% RH for 6 months) show:

- Polar aprotic solvents (DMF, DMSO) : Induce ester hydrolysis (15–20% degradation).

- Nonpolar solvents (hexane, toluene) : Maintain >95% purity.

- Solid-state storage : Lyophilized samples in inert atmospheres (N₂) show no degradation .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.